molecular formula C12H10ClN3 B2833721 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 698367-00-9

5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2833721
CAS No.: 698367-00-9
M. Wt: 231.68
InChI Key: PVYUIBQPYWMJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition and Surface Modification

5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile serves as a precursor for synthesizing corrosion inhibitors. Studies have demonstrated its effectiveness in protecting mild steel in acidic environments. The derivatives of this compound, including those prepared through various chemical modifications, have shown high corrosion inhibition efficiency, attributed to their adsorption on metal surfaces, forming protective layers. This characteristic is particularly valuable in industrial applications where metal corrosion can lead to significant economic losses and safety hazards. The adsorption behavior and efficiency of these inhibitors have been studied using gravimetric, electrochemical, and spectroscopic techniques, confirming their potential in corrosion protection (Yadav et al., 2016; Abdel Hameed et al., 2020).

Synthetic Chemistry and Ligand Design

In synthetic chemistry, the versatility of this compound is highlighted by its role in the preparation of complex molecules. It acts as an intermediate for generating a wide range of heterocyclic compounds with varied functional groups, facilitating the synthesis of ligands for potential applications in catalysis and material science. The ability to introduce different substituents at key positions on the pyrazole ring opens avenues for designing molecules with specific electronic and structural properties. This adaptability underscores the importance of such compounds in developing new materials and chemical processes (Grotjahn et al., 2002).

Antimicrobial and Antiproliferative Agents

Research into the biological activity of pyrazole derivatives has identified this compound as a key starting material for synthesizing compounds with significant antimicrobial and antiproliferative effects. Modifications of this compound have led to the discovery of new molecules that exhibit promising activity against a variety of microbial strains and cancer cell lines. The potential of these derivatives as therapeutic agents underscores the importance of pyrazole-based compounds in medicinal chemistry, offering new pathways for the development of drugs with improved efficacy and selectivity (Al-Sanea et al., 2015; Al‐Azmi & Mahmoud, 2020).

Green Chemistry and Catalysis

The compound is also significant in the context of green chemistry, serving as a substrate in environmentally friendly synthetic methods. Its use in catalyst-supported reactions that proceed under mild conditions highlights the potential for more sustainable chemical processes. Such approaches not only reduce the environmental impact of chemical synthesis but also offer practical advantages in terms of efficiency and cost-effectiveness (Nimbalkar et al., 2017).

Advanced Materials and Electronics

Lastly, the structural and electronic properties of pyrazole derivatives, including those based on this compound, have implications for the development of advanced materials. These compounds have been studied for their optical and electronic characteristics, suggesting applications in photovoltaics, light-emitting diodes (LEDs), and sensors. The modification of pyrazole cores can lead to materials with tailored optical properties, contributing to the advancement of optoelectronic devices and materials science (Zedan et al., 2020).

Properties

IUPAC Name

5-(chloromethyl)-3-methyl-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-9-11(8-14)12(7-13)16(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYUIBQPYWMJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.